1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C28H34N6O3 and its molecular weight is 502.619. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
This compound, due to its complex structure, is involved in the synthesis and biological evaluation across various studies. The synthesis of similar 1,2,4-triazole derivatives has demonstrated their potential in antimicrobial activities, showcasing good to moderate activities against test microorganisms, suggesting a broad spectrum of applications in battling infectious diseases (Bektaş et al., 2007). Furthermore, compounds with a base structure resembling 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have been developed as antihypertensive agents, indicating their potential in cardiovascular disease treatment by demonstrating &agr;1-adrenoceptor antagonistic effects and a reduction in arterial pressure without reflex tachycardia (Tsai et al., 2001).
Anticancer and Tubulin Polymerization Inhibition
Compounds based on the triazoloquinazolinone structure have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, indicating their use as anticancer agents and vascular disrupting agents. The inhibitory effects on tubulin assembly and the potent anticancer activity against a variety of cancer cell lines suggest these compounds can serve as a foundation for developing new therapeutic agents targeting cancer cell proliferation and tumor vasculature (Driowya et al., 2016).
Antihistaminic Properties
Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has uncovered their potential as H1-antihistaminic agents. In vivo studies on guinea pigs have shown these compounds significantly protect against histamine-induced bronchospasm, with some derivatives demonstrating greater potency and less sedative effects than chlorpheniramine maleate, highlighting their promise as a new class of antihistamines (Alagarsamy et al., 2009).
Quality Control and Pharmaceutical Development
The compound's structural characteristics have also been a focus for developing quality control methods, particularly for substances showing promise as antimalarial agents. This includes establishing parameters such as solubility, identification through spectroscopy, and purity assessments, which are essential for ensuring the safety and efficacy of pharmaceutical agents in further studies (Danylchenko et al., 2018).
Propiedades
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O3/c1-20(2)14-15-33-27(36)23-6-4-5-7-24(23)34-25(29-30-28(33)34)12-13-26(35)32-18-16-31(17-19-32)21-8-10-22(37-3)11-9-21/h4-11,20H,12-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUEWVHBJBNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.